molecular formula C7H13N3O2 B054855 1-(3-Methoxy-5,5-dimethyl-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone CAS No. 118807-32-2

1-(3-Methoxy-5,5-dimethyl-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B054855
CAS No.: 118807-32-2
M. Wt: 171.2 g/mol
InChI Key: HXXAORCCVTVCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes an acetyl group, a methoxy group, and two methyl groups attached to the triazole ring.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

118807-32-2

Molecular Formula

C7H13N3O2

Molecular Weight

171.2 g/mol

IUPAC Name

1-(5-methoxy-3,3-dimethyl-1H-1,2,4-triazol-2-yl)ethanone

InChI

InChI=1S/C7H13N3O2/c1-5(11)10-7(2,3)8-6(9-10)12-4/h1-4H3,(H,8,9)

InChI Key

HXXAORCCVTVCRP-UHFFFAOYSA-N

SMILES

CC(=O)N1C(N=C(N1)OC)(C)C

Canonical SMILES

CC(=O)N1C(N=C(N1)OC)(C)C

Synonyms

1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl- (9CI)

Origin of Product

United States

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